2-Ethylthiazole-4-carboxylic acid
Overview
Description
2-Ethylthiazole-4-carboxylic acid is an organic compound with the CAS Number: 769124-05-2 . It has a molecular weight of 158.2 . The compound is also known by the synonym 2-ethyl-1,3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Ethylthiazole-4-carboxylic acid is1S/C6H8NO2S/c1-2-5-7-4 (3-10-5)6 (8)9/h3,10H,2H2,1H3, (H,8,9)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Ethylthiazole-4-carboxylic acid is a solid at room temperature . The compound’s molecular weight is 158.2 .Scientific Research Applications
Chemical Synthesis and Modification : A study by (Boy & Guernon, 2005) detailed the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy. This strategy is significant for the modification of thiazole derivatives, suggesting potential applications in various chemical syntheses.
Antimicrobial Applications : Research by (Desai, Bhatt & Joshi, 2019) investigated the antimicrobial properties of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. These compounds showed activity against several strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents.
Photophysical Properties : The study by (Amati et al., 2010) examined the photophysical properties of ethyl 2-arylthiazole-5-carboxylates. These compounds displayed fluorescence and were identified as singlet-oxygen sensitizers, suggesting applications in photochemistry and material sciences.
Fluorescent Probing : Research by (Wang et al., 2017) developed a fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols. This probe can be applied in bioimaging and has potential in analytical chemistry and diagnostics.
Antitumor Activity : The work by (El-Subbagh, Abadi & Lehmann, 1999) described the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs with in vitro antitumor activity. This suggests their potential in cancer research and drug development.
Analytical Chemistry : A study by (Giebułtowicz et al., 2016) focused on the development of an LC-MS/MS method for analyzing 2-aminothiazoline-4-carboxylic acid in post-mortem blood, demonstrating its use in forensic science and toxicology.
Polymer Synthesis : The research by (Kricheldorf & Thomsen, 1992) investigated the synthesis of thermotropic polyesters using 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, indicating potential applications in the field of polymer chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethylthiazole-4-carboxylic acid is a derivative of the thiazole ring, which is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents can affect their bioavailability and efficacy .
properties
IUPAC Name |
2-ethyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBMFJUWTJAVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649164 | |
Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylthiazole-4-carboxylic acid | |
CAS RN |
769124-05-2 | |
Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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